molecular formula C20H14ClNO5 B241330 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid

3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid

Cat. No. B241330
M. Wt: 383.8 g/mol
InChI Key: JSCWUUNRTZUGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid, also known as CPDCPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPDCPP belongs to the class of chromenopyrrolidine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid involves the inhibition of the NF-κB signaling pathway, which is responsible for the regulation of various cellular processes such as inflammation, cell growth, and apoptosis. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has been reported to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and cell growth.
Biochemical and Physiological Effects:
3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has also been shown to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent quality. It has also been shown to be stable under different experimental conditions. However, 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in certain assays. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the scientific research of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid to improve its yield and quality. Additionally, further studies are needed to understand the mechanism of action of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid inhibits the NF-κB signaling pathway, leading to the suppression of inflammation and cell growth. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the scientific research of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid, which could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride to form 4-chloro-3-formylchromone. The reaction of 4-chloro-3-formylchromone with proline in the presence of acetic acid and acetic anhydride leads to the formation of 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid. The synthesis method has been reported to be efficient and yields high-quality 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid.

Scientific Research Applications

3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid has also been shown to have neuroprotective effects and can be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H14ClNO5

Molecular Weight

383.8 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H14ClNO5/c21-12-7-5-11(6-8-12)17-16-18(25)13-3-1-2-4-14(13)27-19(16)20(26)22(17)10-9-15(23)24/h1-8,17H,9-10H2,(H,23,24)

InChI Key

JSCWUUNRTZUGMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.